molecular formula C21H16N2O2 B2406216 2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile CAS No. 149550-57-2

2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile

Cat. No.: B2406216
CAS No.: 149550-57-2
M. Wt: 328.371
InChI Key: QMOAGEFZQCHUSG-UHFFFAOYSA-N
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Description

2-Amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile (CAS 149550-57-2) is a high-purity chemical reagent with the molecular formula C21H16N2O2 and a molecular weight of 328.36 g/mol . This compound belongs to the 4H-benzo[h]chromene class, a scaffold of significant interest in organic and medicinal chemistry due to its diverse biological potential . Researchers value this structural motif for developing novel therapeutic agents and functional materials. Chromene derivatives analogous to this compound are investigated for their notable cytotoxic and antiproliferative activities against various human cancer cell lines, making them promising scaffolds in anticancer drug discovery research . The compound's mechanism of action is often associated with its ability to interact with biological targets such as tubulin, acting as a tubulin inhibitor, or to induce apoptosis in cancer cells . Beyond biomedical applications, chromene-3-carbonitrile derivatives are also explored in materials science for their properties as corrosion inhibitors for mild steel in acidic environments, offering a potential greener alternative to traditional, more hazardous compounds . The synthesis of this compound is typically achieved via efficient one-pot multicomponent reactions, which are favored for their convergence and operational simplicity . This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All technical personnel handling this compound should refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2/c1-24-15-7-4-6-14(11-15)19-17-10-9-13-5-2-3-8-16(13)20(17)25-21(23)18(19)12-22/h2-11,19H,23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOAGEFZQCHUSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149550-57-2
Record name 2-AMINO-4-(3-METHOXYPHENYL)-4H-BENZO(H)CHROMENE-3-CARBONITRILE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with malononitrile and 2-naphthol in the presence of a base such as piperidine. The reaction is usually carried out under reflux conditions in ethanol, leading to the formation of the desired chromene derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with industrial safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, which may reduce the nitrile group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce primary amines.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for pharmaceutical applications:

Antioxidant Activity

Research indicates that derivatives of benzochromenes possess significant antioxidant properties. These compounds can scavenge free radicals, contributing to the prevention of oxidative stress-related diseases .

Antimicrobial Properties

Studies have shown that 2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile exhibits antimicrobial activity against various pathogens. This includes efficacy against bacteria and fungi, suggesting its potential as an antimicrobial agent in therapeutic formulations .

Anticancer Potential

The compound's structural features allow it to interact with biological targets involved in cancer progression. Preliminary studies suggest that it may inhibit tumor growth and induce apoptosis in cancer cells, positioning it as a promising candidate for cancer therapy .

Synthesis and Characterization

A study conducted by Sharif University demonstrated the synthesis of various chromene derivatives using environmentally friendly methods. The synthesized compounds were characterized using techniques like FT-IR and NMR spectroscopy, confirming their structures .

StudyMethodFindings
Sharif UniversityNano-kaoline/BF3/Fe3O4 catalystHigh yield of chromenes with significant biological activities
PubChemBiological activity assaysIdentified as having potential toxicity to aquatic life but also promising therapeutic effects

Pharmacological Studies

Pharmacological evaluations have highlighted the compound's potential in treating diseases associated with oxidative stress and microbial infections. These studies often utilize in vitro models to assess efficacy and safety profiles .

Mechanism of Action

The mechanism by which 2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile exerts its effects varies depending on the application:

    Antibacterial and Antifungal Activity: The compound may disrupt cell membrane integrity or interfere with essential enzymatic processes in microorganisms.

    Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by interacting with specific molecular targets and pathways, such as the inhibition of topoisomerase enzymes or the activation of caspases.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-(4-hydroxyphenyl)-4H-benzo[h]chromene-3-carbonitrile: Similar structure but with a hydroxy group instead of a methoxy group, which may alter its biological activity and chemical reactivity.

    2-amino-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile: Contains an additional methoxy group, potentially affecting its solubility and interaction with biological targets.

Uniqueness

2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile is unique due to its specific substitution pattern, which can influence its electronic properties, reactivity, and interaction with biological systems. This uniqueness makes it a valuable compound for targeted research and application development.

Biological Activity

2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. Chromenes are known for their potential therapeutic effects, including anticancer, antimicrobial, and antioxidant properties. This article focuses on the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C21H16N2O2
  • SMILES : COC1=CC=CC(=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N
  • CAS Number : 149550-57-2

The structure of this compound features a methoxy-substituted phenyl group and a carbonitrile functional group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves a one-pot multicomponent reaction. Recent studies have highlighted the use of environmentally friendly catalysts, such as nano-kaoline/BF3/Fe3O4, to enhance yield and reduce reaction time .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines:

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • MCF-7 (breast cancer)
    • T47D (breast cancer)
  • Results :
    • The compound exhibited significant cytotoxicity with IC50 values generally below 30 µg/mL, comparable to or more potent than the standard drug etoposide .
    • Specific derivatives showed IC50 values ranging from 3.46 to 18.76 µg/mL, indicating promising anticancer properties .
CompoundIC50 (µg/mL)Cell Line
7e3.46MDA-MB-231
7f18.76MCF-7
Etoposide~10Various

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial effects:

  • Evaluation Method : Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
  • Results : The compound showed significant activity against several pathogens, with MIC values indicating potent antibacterial effects .

Antioxidant Activity

The antioxidant properties of chromene derivatives contribute to their therapeutic potential. The presence of hydroxyl groups in similar compounds has been linked to enhanced free radical scavenging abilities .

Case Studies

  • Study on Cytotoxicity :
    A study published in Scientific Reports evaluated the cytotoxic effects of various chromene derivatives, including those similar to this compound. It was found that these compounds could induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction .
  • Antimicrobial Evaluation :
    Another study assessed the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. The results indicated that the chromene derivatives exhibited significant antibacterial activity, suggesting potential applications in treating bacterial infections .

Q & A

Q. What synthetic methodologies are effective for preparing 2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile?

Answer: The compound is synthesized via multicomponent reactions (MCRs). A typical protocol involves:

  • Reacting 3-methoxybenzaldehyde, malononitrile, and α-naphthol in ethanol under basic catalysis (e.g., piperidine) at reflux (~353 K) for 1–2 hours .
  • Alternative green methods use Fe3O4@DMAP magnetic nanocatalysts in water, enabling rapid cyclization and high yields (~85–90%) .
  • Microwave-assisted synthesis in PEG-400 solvent (100°C, 2–3 hours) avoids traditional catalysts, enhancing reaction efficiency .

Q. What analytical techniques are critical for confirming the molecular structure and purity?

Answer:

  • X-ray crystallography : Determines bond lengths, dihedral angles, and hydrogen-bonding networks (e.g., monoclinic P21/c space group, R factor ≤ 0.047) .
  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent environments (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 4.7 ppm for chromene-H4) .
  • Mass spectrometry : HRMS-ESI confirms molecular weight (e.g., [M+Na]<sup>+</sup> at m/z 369.0846) .
  • IR spectroscopy : Detects functional groups (e.g., CN stretch at ~2188 cm<sup>−1</sup>, NH2 at ~3448 cm<sup>−1</sup>) .

Advanced Research Questions

Q. How can protein-binding interactions of this chromene derivative be experimentally characterized?

Answer:

  • Spectrofluorimetry : Measures fluorescence quenching of bovine serum albumin (BSA) at λex = 280 nm to calculate binding constants (Kb) and stoichiometry .
  • Circular dichroism (CD) : Monitors conformational changes in BSA (e.g., α-helix to β-sheet transitions) upon ligand binding .
  • NMR titration : Assigns specific binding sites using <sup>1</sup>H-<sup>15</sup>N HSQC experiments .

Q. What strategies resolve contradictions in spectral data for structural validation?

Answer:

  • 2D NMR (COSY, NOESY) : Correlates proton-proton coupling and spatial proximities to distinguish regioisomers .
  • DFT calculations : Predicts <sup>13</sup>C chemical shifts and compares them with experimental NMR data to validate tautomeric forms .
  • Single-crystal refinement : Uses SHELXL-2014 with riding models for H atoms and anisotropic displacement parameters for heavy atoms (R factor < 0.06) .

Q. How are structure-activity relationships (SARs) evaluated for antiproliferative activity?

Answer:

  • Substituent variation : Replace the 3-methoxyphenyl group with nitro, fluoro, or pyrazolyl moieties to assess cytotoxicity (e.g., IC50 values against MCF-7 cells) .
  • Microtubule disruption assays : Immunofluorescence microscopy detects mitotic arrest in HeLa cells .
  • Computational docking : AutoDock Vina models interactions with tubulin (PDB: 1SA0) or TFF3 (PDB: 6Q9K) to prioritize synthetic targets .

Q. How can hydrogen-bonding networks and π-π interactions in crystal packing be analyzed?

Answer:

  • X-ray crystallography : Identifies intermolecular N–H⋯N/O hydrogen bonds (e.g., N1–H2N1⋯N2, 2.89 Å) and π-π stacking (Cg⋯Cg distance: 3.77 Å) .
  • Hirshfeld surface analysis : Quantifies interaction contributions (e.g., H⋯H = 54%, H⋯C = 22%) using CrystalExplorer .
  • Topology tools (Mercury) : Visualizes infinite chains or dimers propagating along crystallographic axes .

Q. Methodological Notes

  • Synthesis : Optimize solvent polarity (ethanol > water) to enhance cyclization kinetics .
  • Crystallography : Use SHELXTL for data refinement; apply TWINABS for high-Rint datasets .
  • Biological assays : Pair MTT cytotoxicity assays with flow cytometry to differentiate apoptosis and necrosis .

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